2-Chloro-3-methoxybenzonitrile CAS 853331-52-9
2-Chloro-3-methoxybenzonitrile CAS 853331-52-9
An In-Depth Technical Guide to 2-Chloro-3-methoxybenzonitrile (CAS 853331-52-9)
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals. All laboratory work should be conducted in a controlled environment with appropriate safety precautions, personal protective equipment, and after consulting the official Safety Data Sheet (SDS) from the supplier.
Abstract
2-Chloro-3-methoxybenzonitrile is a strategically substituted aromatic building block increasingly utilized in medicinal chemistry and materials science. Its unique electronic and steric properties, arising from the ortho-chloro, meta-methoxy, and cyano functionalities, make it a versatile intermediate for synthesizing complex molecular targets. This guide provides a comprehensive technical overview, including physicochemical properties, robust analytical characterization methods, a plausible and detailed synthetic protocol with mechanistic insights, and an exploration of its reactivity and applications in drug discovery.
Introduction: The Strategic Value in Molecular Design
In the landscape of drug discovery, the rational design of small molecule inhibitors and probes hinges on the availability of versatile chemical scaffolds. Substituted benzonitriles are a privileged class of intermediates, with the nitrile group serving as a bioisostere for various functional groups or as a key handle for synthetic transformations. The specific arrangement in 2-Chloro-3-methoxybenzonitrile offers a compelling combination of features:
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Chloro Group: Acts as an electron-withdrawing group, influences the acidity of adjacent protons, and provides a potential vector for late-stage diversification via cross-coupling reactions. It can also form crucial halogen bonds with protein backbones.[1]
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Methoxy Group: A hydrogen bond acceptor and an electron-donating group that modulates the electronic character of the aromatic ring, impacting both reactivity and pharmacokinetic properties.[1]
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Nitrile Group: A strong electron-withdrawing group, a versatile synthetic handle for conversion into amines, amides, or carboxylic acids, and a potential hydrogen bond acceptor in ligand-receptor interactions.
This trifecta of functionalities creates a molecule with predictable reactivity, enabling chemists to build molecular complexity in a controlled manner, making it a valuable asset in the synthesis of novel therapeutic agents.[2]
Physicochemical & Spectroscopic Profile
Accurate characterization is the bedrock of reproducible science. The key properties of 2-Chloro-3-methoxybenzonitrile are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 853331-52-9 | |
| Molecular Formula | C₈H₆ClNO | |
| Molecular Weight | 167.59 g/mol | |
| Appearance | White to off-white solid/powder | [3] |
| Melting Point | 92-96 °C |
| Linear Formula | H₃COC₆H₃(Cl)CN | |
Analytical Characterization Workflow
Confirming the identity and purity of the starting material is a critical, non-negotiable step in any synthetic campaign. A multi-pronged analytical approach is required for a self-validating system.
Caption: A standard workflow for the analytical validation of 2-Chloro-3-methoxybenzonitrile.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive method for structural elucidation. The ¹H NMR spectrum should show three distinct aromatic proton signals and a singlet for the methoxy group. ¹³C NMR will confirm the presence of eight unique carbon environments.
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Mass Spectrometry (MS): Provides the molecular weight. High-Resolution MS (HRMS) is crucial for confirming the elemental formula to within a few parts per million, distinguishing it from any potential isomers.
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Chromatography (HPLC/GC): High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for determining purity (typically >97%). Gas Chromatography (GC) can be used to detect volatile impurities.[4]
Synthesis and Mechanistic Rationale
While several synthetic routes may be conceived, a highly reliable and industrially scalable approach for introducing a nitrile to an aromatic ring is the Sandmeyer reaction . This classic transformation proceeds via a diazonium salt intermediate.
Proposed Synthetic Pathway
Caption: Proposed Sandmeyer reaction workflow for the synthesis of the title compound.
Detailed Experimental Protocol
Objective: To synthesize 2-Chloro-3-methoxybenzonitrile from 2-Chloro-3-methoxyaniline.
Materials:
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2-Chloro-3-methoxyaniline
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Concentrated Hydrochloric Acid (HCl)
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Sodium Nitrite (NaNO₂)
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Copper(I) Cyanide (CuCN)
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Potassium Cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC
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Dichloromethane (DCM) or Ethyl Acetate
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Anhydrous Magnesium Sulfate (MgSO₄)
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Deionized Water
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Ice
Protocol:
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Diazotization (0–5 °C):
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In a three-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, charge 2-Chloro-3-methoxyaniline (1.0 eq) and a 3 M aqueous HCl solution (3.0 eq).
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Cool the resulting slurry to 0 °C in an ice-salt bath.
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Dissolve sodium nitrite (1.05 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the aniline slurry via the addition funnel, ensuring the internal temperature never exceeds 5 °C .
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Expertise & Experience: Maintaining a low temperature is critical. The aryldiazonium salt is thermally unstable and can decompose violently or lead to unwanted side products (e.g., phenols) if allowed to warm. The dropwise addition controls the exotherm of the reaction.
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Stir the mixture for an additional 30 minutes at 0–5 °C after the addition is complete.
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Cyanation (Sandmeyer Reaction):
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In a separate, larger flask, prepare a solution of CuCN (1.2 eq) and KCN (1.2 eq) in water. Cool this solution in an ice bath. Perform this step in a certified chemical fume hood. Cyanide is a potent poison.
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Slowly and carefully add the cold diazonium salt solution from Step 1 to the stirred cyanide solution.
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Causality: The copper(I) cyanide acts as a catalyst to facilitate the substitution of the diazonium group with cyanide. Vigorous evolution of nitrogen gas (N₂) will be observed; this is the driving force for the reaction.
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Once the addition is complete, allow the reaction to warm to room temperature, then heat gently to 50 °C for 1-2 hours to ensure the reaction goes to completion.
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Work-up and Purification:
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Cool the reaction mixture to room temperature and extract three times with dichloromethane or ethyl acetate.
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Combine the organic layers and wash sequentially with water and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Trustworthiness: The reaction progress and purity of the crude product should be monitored by Thin-Layer Chromatography (TLC). The final product should be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to achieve high purity. The purified product's identity must be confirmed using the analytical methods in section 2.1.
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Reactivity and Applications in Drug Discovery
The true value of 2-Chloro-3-methoxybenzonitrile lies in its potential for synthetic elaboration. The nitrile group is a linchpin for accessing several key functionalities.
Caption: Key synthetic transformations and potential applications of the title compound.
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Lead Discovery: This compound can be used in fragment-based screening or as a starting point in multicomponent reactions to rapidly generate libraries of diverse molecules for hit identification.[5][6]
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Scaffold Elaboration: The primary amine, derived from nitrile reduction, is a powerful handle for building complex structures via amide coupling, reductive amination, or sulfonamide formation.
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Bioisosteric Replacement: The nitrile can serve as a bioisostere for a carbonyl group, and its conversion to a tetrazole ring is a common strategy in medicinal chemistry to mimic a carboxylic acid with improved metabolic stability and cell permeability.
Safety and Handling
As a substituted benzonitrile, this compound must be handled with appropriate care.
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Hazard Classifications: Acutely toxic if swallowed, in contact with skin, or if inhaled (Acute Tox. 4).
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Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
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Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7] Avoid contact with skin and eyes.[8]
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]
References
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Title: 2-Chloro-3-methoxybenzonitrile Source: Georganics URL: [Link]
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Title: Roles of the Chloro and Methoxy Groups in Drug Discovery Source: Drug Hunter (via YouTube) URL: [Link]
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Title: Safety Data Sheet Source: Chem-Supply URL: [Link]
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Title: Multicomponent reactions - opportunities for the pharmaceutical industry Source: PubMed, National Library of Medicine URL: [Link]
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Title: Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals Source: American Pharmaceutical Review URL: [Link]
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Title: Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design Source: MDPI URL: [Link]
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Title: Safety Data Sheet: Sodium hypochlorite, 13% active chlorine Source: Chemos GmbH & Co.KG URL: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. 2-Chloro-3-methoxybenzonitrile - High purity | EN [georganics.sk]
- 3. 2-Chloro-3-Methylbenzonitrile | Properties, Applications, Safety Data & China Suppliers [nj-finechem.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Multicomponent reactions - opportunities for the pharmaceutical industry - PubMed [pubmed.ncbi.nlm.nih.gov]
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